1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one hydrochloride
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Overview
Description
1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one hydrochloride is a chemical compound with the molecular formula C8H10N2OS·HCl It is a derivative of benzothiazine, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors. One common method involves the cyclization of an appropriate thioamide with an amine under acidic conditions to form the benzothiazine ring system.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzothiazines.
Scientific Research Applications
1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the imino and benzothiazine moieties.
Pathways Involved: The inhibition of enzyme activity can lead to the disruption of metabolic pathways, resulting in the desired biological effects. For example, inhibition of bacterial enzymes can lead to antimicrobial effects.
Comparison with Similar Compounds
1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one hydrochloride can be compared with other benzothiazine derivatives:
Similar Compounds: Other compounds in this class include 1,4-benzothiazine, 2-aminobenzothiazole, and 6-chlorobenzothiazole.
Uniqueness: The presence of the imino group and the hydrochloride salt form distinguishes it from other benzothiazine derivatives. This unique structure contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
1-imino-3,4-dihydro-2H-1λ6,4-benzothiazine 1-oxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS.ClH/c9-12(11)6-5-10-7-3-1-2-4-8(7)12;/h1-4,9-10H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOBLQEUPMLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)C2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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